3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate is a complex organic compound that combines the structural features of benzimidazole and chromen-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate typically involves the condensation of chromen-2-one derivatives with benzimidazole derivatives. One common method includes the reaction of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave or conventional heating conditions . The reaction conditions often involve the use of catalysts such as ZnCl2 to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and chromen-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to microtubules, disrupting their polymerization and leading to cell cycle arrest and apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Chromen-2-one derivatives: These compounds share the chromen-2-one core and are known for their diverse pharmacological properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-[(diethylazaniumyl)methyl]-2-oxochromen-7-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-24(4-2)12-15-18(25)10-9-13-11-14(21(26)27-19(13)15)20-22-16-7-5-6-8-17(16)23-20/h5-11,25H,3-4,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMWYXYEIOIGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.